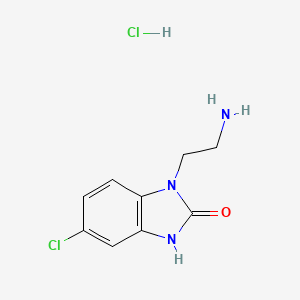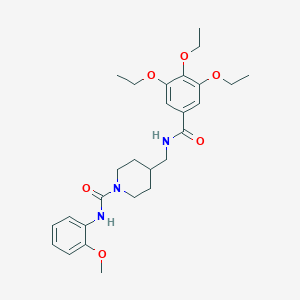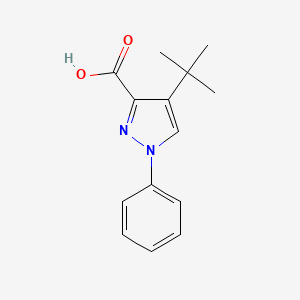
N1-(4-chlorophenyl)-N2-(2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to N1-(4-chlorophenyl)-N2-(2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide involves multiple steps, including condensation reactions, nucleophilic substitutions, and the use of various catalysts and solvents to achieve the desired molecular framework. For instance, the synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, a compound with structural similarities, demonstrates the feasibility of nucleophilic displacement in the synthesis process (Katoch-Rouse & Horti, 2003).
Molecular Structure Analysis
The molecular structure of related compounds reveals significant insights into their conformation and geometric parameters. For example, the crystal structure analysis of [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol provides detailed information on the chair conformation of the piperidine ring and the tetrahedral geometry around the sulfur atom, which are crucial for understanding the molecular structure of this compound (Girish et al., 2008).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds are influenced by their functional groups and molecular structure. For instance, the presence of sulfonyl and chlorophenyl groups can affect their nucleophilic substitution reactions, as seen in studies exploring the synthesis and reactivity of similar molecules. These groups can also impact the compound's interaction with other chemical entities, contributing to its chemical properties (Golub & Becker, 2015).
科学的研究の応用
Synthesis and Chemical Properties
Research has developed methods for synthesizing compounds with structural similarities to N1-(4-chlorophenyl)-N2-(2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide, focusing on their chemical properties and reactions. For example, studies on the reactions of N-phenylmaleimide derivatives have contributed to understanding the synthesis of sulfonyl-containing compounds, which are important in medicinal chemistry and materials science (Cremlyn & Nunes, 1987). Another research area involves the anodic methoxylation of piperidine derivatives, which is relevant for modifying chemical structures to enhance their properties or activities (Golub & Becker, 2015).
Molecular Interactions and Potential Therapeutic Uses
Some studies focus on the molecular interactions of compounds structurally related to this compound, especially in the context of therapeutic targets. For instance, the interaction of certain antagonists with the CB1 cannabinoid receptor has been explored, which could inform the development of treatments for conditions influenced by this receptor (Shim et al., 2002). Additionally, the synthesis and evaluation of derivatives as potential anticancer agents highlight the role of chemical synthesis in drug discovery (Szafrański & Sławiński, 2015).
Antimicrobial and Antifungal Activities
Research has also delved into the antimicrobial and antifungal potential of compounds related to this compound. For instance, novel derivatives have been synthesized and screened for their antibacterial activity, contributing to the search for new antimicrobial agents (Iqbal et al., 2017). Another study evaluated the antifungal activities of sulfonylamido derivatives of aminoglutethimide, demonstrating the potential for developing new antifungal compounds (Briganti, Scozzafava, & Supuran, 1997).
作用機序
Safety and Hazards
将来の方向性
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential uses. This could include testing its biological activity, studying its reactivity, or exploring its potential applications in fields such as medicine or materials science .
特性
IUPAC Name |
N'-(4-chlorophenyl)-N-[2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O5S/c1-31-19-9-11-20(12-10-19)32(29,30)26-15-3-2-4-18(26)13-14-24-21(27)22(28)25-17-7-5-16(23)6-8-17/h5-12,18H,2-4,13-15H2,1H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQCFUMCWYAELJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 2-[[2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetyl]amino]acetate](/img/structure/B2496787.png)
![3-hexyl-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2496790.png)
![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2496792.png)

![4-Chloro-2-[7-methoxy-5-(pyridin-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenol](/img/structure/B2496797.png)
![8-(3-(dimethylamino)propyl)-3-(2-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2496798.png)
![6-ethyl-N-(p-tolyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2496802.png)
![N-(4-fluorophenyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2496803.png)
![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2496804.png)